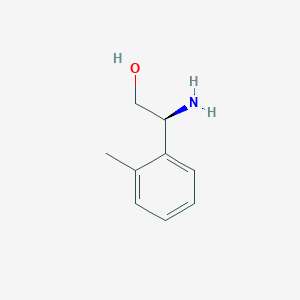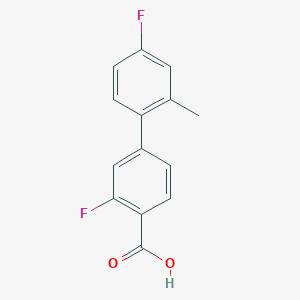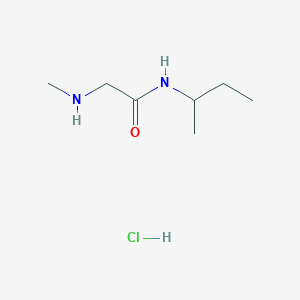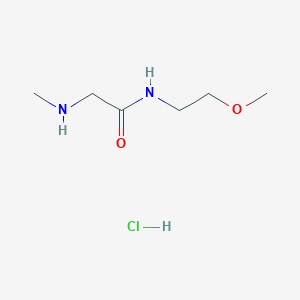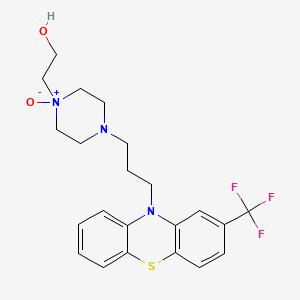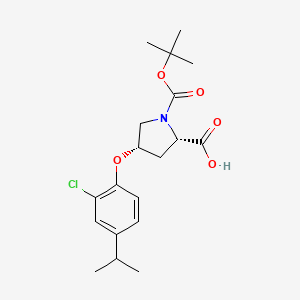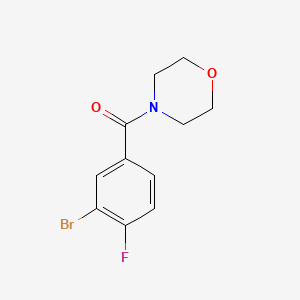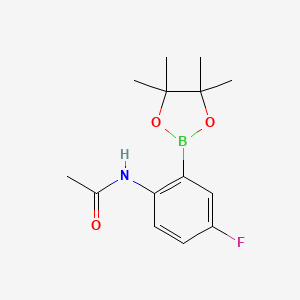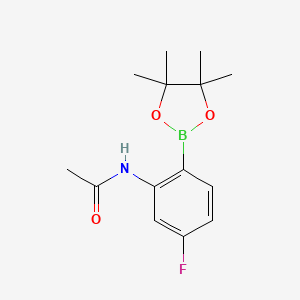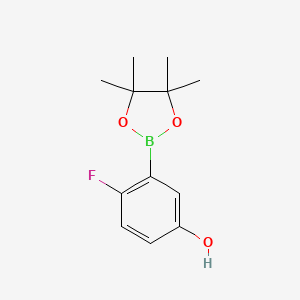
4-氟-3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯酚
描述
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a useful research compound. Its molecular formula is C12H16BFO3 and its molecular weight is 238.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成反应
该化合物在有机合成中,特别是碳-碳偶联和碳-杂原子偶联反应中,作为重要的反应中间体 。其独特的结构允许构建复杂的有机分子,这些分子对于开发新的药物和材料至关重要。
硼中子俘获治疗 (BNCT)
由于其硼酸衍生物的性质,该化合物在 BNCT 中具有潜在的应用,BNCT 是一种利用硼载体将高能中子剂量传递给肿瘤细胞的癌症治疗方法 。这种方法更精确地靶向癌细胞,从而减少对周围健康组织的损伤。
药物递送系统
该化合物的结构有利于其在反馈控制药物传输聚合物中的应用 。这些聚合物可以被设计成在特定生理触发因素的响应下释放药物,从而提高治疗的疗效和安全性。
含氟药物
氟原子的强电负性增强了对碳的亲和力,使含氟药物具有很高的生物活性并稳定 。该化合物具有氟部分,可用于开发具有更高效力和抗性特征的新药物。
局部麻醉剂
研究表明,由类似 4-氟-3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯酚的化合物衍生的酰胺类局部麻醉剂可能在癌症治疗中发挥作用 。这些麻醉剂可用于临床癌症手术,以改善患者的预后。
铃木-宫浦交叉偶联反应
芳基硼酸,如本例中的化合物,是铃木-宫浦交叉偶联反应中重要的亲核试剂 。该反应广泛用于合成各种有机化合物,包括具有医药和农业应用的化合物。
作用机制
Target of Action
Compounds with similar structures have been used as reagents to borylate arenes , suggesting that the compound may interact with arene-containing proteins or enzymes.
Mode of Action
Based on its structural similarity to other boronic acid esters, it may interact with its targets through the boron atom, forming reversible covalent bonds with hydroxyl or carboxyl groups in the target molecules .
Biochemical Pathways
Boronic acid esters are known to be involved in various biochemical processes, including signal transduction and enzyme catalysis .
Pharmacokinetics
Boronic acid esters are generally well-absorbed and can distribute widely in the body due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
Boronic acid esters can potentially modulate the activity of their target molecules, leading to changes in cellular functions .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol . For instance, boronic acid esters are known to be more stable and reactive in slightly acidic conditions .
生化分析
Biochemical Properties
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of boron-containing compounds. The interactions are primarily based on the boron atom’s ability to form reversible covalent bonds with hydroxyl and amino groups in biomolecules . These interactions are essential for the compound’s role in enzyme inhibition and as a building block in drug design.
Cellular Effects
The effects of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, which can lead to enzyme inhibition or activation . This compound can also bind to specific sites on proteins, altering their conformation and activity. Furthermore, it can influence gene expression by interacting with DNA-binding proteins and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic processes and organ function. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound’s boron-containing structure allows it to participate in unique biochemical reactions, contributing to its role in metabolic regulation.
Transport and Distribution
The transport and distribution of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its function, as it interacts with different biomolecules within various subcellular environments.
属性
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQGRXFGHPKHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate](/img/structure/B1441853.png)
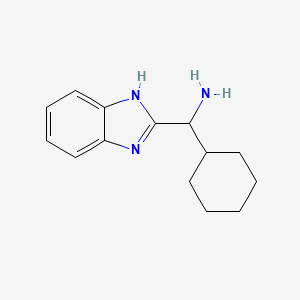
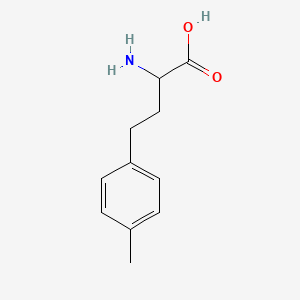
![5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine](/img/structure/B1441856.png)
